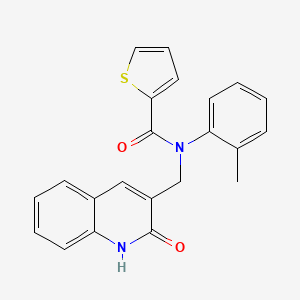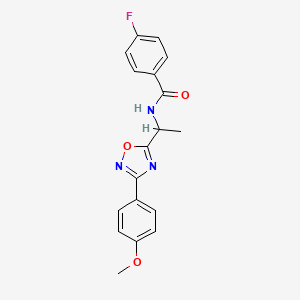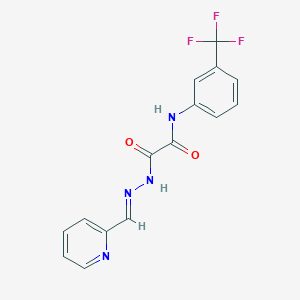![molecular formula C15H17N3O5S2 B7692113 2-[(4-Methylphenyl)sulfonylamino]-N-(4-sulfamoylphenyl)acetamide CAS No. 693266-28-3](/img/structure/B7692113.png)
2-[(4-Methylphenyl)sulfonylamino]-N-(4-sulfamoylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-Methylphenyl)sulfonylamino]-N-(4-sulfamoylphenyl)acetamide, also known as MS-275 or Entinostat, is a synthetic compound that belongs to the class of benzamide-based histone deacetylase (HDAC) inhibitors. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
作用機序
2-[(4-Methylphenyl)sulfonylamino]-N-(4-sulfamoylphenyl)acetamide exerts its pharmacological effects by inhibiting the activity of HDACs, which are enzymes that catalyze the removal of acetyl groups from histone proteins. HDACs play a crucial role in regulating gene expression and epigenetic modifications, and their dysregulation has been implicated in various diseases, including cancer and neurodegenerative disorders. By inhibiting HDACs, this compound increases the acetylation of histone proteins, leading to changes in gene expression and epigenetic modifications that can modulate various cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to modulate various cellular processes, including cell cycle progression, apoptosis, DNA damage response, and angiogenesis. In cancer, this compound has been shown to induce tumor cell apoptosis, inhibit tumor growth, and sensitize tumor cells to chemotherapy and radiation therapy. In neurodegenerative disorders, this compound has been shown to improve cognitive function, reduce neuroinflammation, and protect against neuronal damage. In inflammatory diseases, this compound has been shown to reduce inflammation and inhibit the activity of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the advantages of 2-[(4-Methylphenyl)sulfonylamino]-N-(4-sulfamoylphenyl)acetamide is its specificity for HDACs, which allows for targeted modulation of gene expression and epigenetic modifications. Additionally, this compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity. However, one of the limitations of this compound is its potential for off-target effects, which can lead to unintended consequences and adverse effects. Additionally, the optimal dosing and treatment regimen for this compound in various diseases are still being investigated.
将来の方向性
For research on 2-[(4-Methylphenyl)sulfonylamino]-N-(4-sulfamoylphenyl)acetamide include investigating its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. Additionally, further studies are needed to elucidate the optimal dosing and treatment regimen for this compound in various diseases, as well as its potential for combination therapy with other drugs. Finally, the development of more specific and potent HDAC inhibitors, including this compound analogs, may provide new therapeutic options for various diseases.
合成法
The synthesis of 2-[(4-Methylphenyl)sulfonylamino]-N-(4-sulfamoylphenyl)acetamide involves the reaction of 4-methylbenzenesulfonyl chloride with N-(4-aminophenyl)sulfonamide to form the intermediate, 2-[(4-methylphenyl)sulfonylamino]acetamide. This intermediate is then reacted with chloroacetyl chloride to obtain the final product, this compound.
科学的研究の応用
2-[(4-Methylphenyl)sulfonylamino]-N-(4-sulfamoylphenyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. In cancer, this compound has been shown to induce tumor cell apoptosis and inhibit tumor growth by regulating gene expression and epigenetic modifications. In neurodegenerative disorders, this compound has been shown to improve cognitive function and reduce neuroinflammation by modulating the activity of HDACs. In inflammatory diseases, this compound has been shown to reduce inflammation by inhibiting the activity of pro-inflammatory cytokines.
特性
IUPAC Name |
2-[(4-methylphenyl)sulfonylamino]-N-(4-sulfamoylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O5S2/c1-11-2-6-14(7-3-11)25(22,23)17-10-15(19)18-12-4-8-13(9-5-12)24(16,20)21/h2-9,17H,10H2,1H3,(H,18,19)(H2,16,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYPMURGPSKXMNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[4-Ethoxy-3-[(2-fluorobenzoyl)amino]phenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B7692031.png)

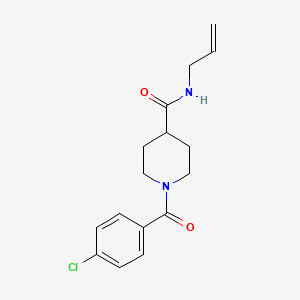
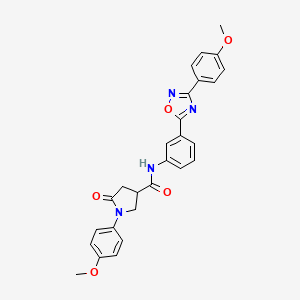
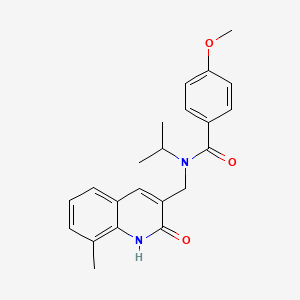

![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide](/img/structure/B7692087.png)
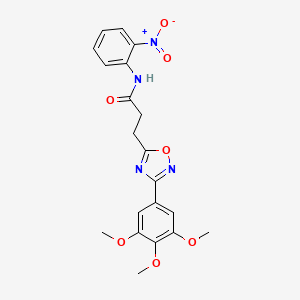
![N-(2H-1,3-benzodioxol-5-yl)-2-[4-(cyclohexylsulfamoyl)phenoxy]acetamide](/img/structure/B7692101.png)
